molecular formula C25H33N3O4S.HCl B1139184 Ntncb hydrochloride CAS No. 191931-56-3

Ntncb hydrochloride

Cat. No.: B1139184
CAS No.: 191931-56-3
M. Wt: 508.07
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NTNCB hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

NTNCB hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

NTNCB hydrochloride is widely used in scientific research due to its potent and selective antagonism of the neuropeptide Y Y5 receptor. Its applications include:

    Chemistry: Used as a tool compound to study receptor-ligand interactions and receptor signaling pathways.

    Biology: Helps in understanding the role of neuropeptide Y Y5 receptor in physiological processes such as appetite regulation, energy homeostasis, and stress response.

    Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, anxiety, and depression.

    Industry: Used in the development of new drugs targeting the neuropeptide Y Y5 receptor

Mechanism of Action

Comparison with Similar Compounds

NTNCB hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y Y5 receptor. Similar compounds include:

This compound stands out due to its specificity for the neuropeptide Y Y5 receptor, making it a valuable tool in research focused on this receptor subtype .

Properties

IUPAC Name

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCQHNDMUNWNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587873
Record name 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486453-65-0
Record name 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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